molecular formula C13H12N2O2S2 B11988771 5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one

5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one

Cat. No.: B11988771
M. Wt: 292.4 g/mol
InChI Key: LXBUTQPCVUNXDA-ZRDIBKRKSA-N
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Description

5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is a complex organic compound with the molecular formula C14H14N2O2S2 This compound is known for its unique structure, which includes a benzothiazole ring fused with an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one typically involves the condensation of 3-ethyl-2-benzothiazolinone with 3-methyl-2-thioxo-oxazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thioxo-oxazolidinone derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to bind to target molecules with high specificity, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one
  • 3-Butyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

5-(3-Ethyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzothiazole and oxazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H12N2O2S2/c1-3-15-8-6-4-5-7-9(8)19-12(15)10-11(16)14(2)13(18)17-10/h4-7H,3H2,1-2H3/b12-10+

InChI Key

LXBUTQPCVUNXDA-ZRDIBKRKSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)O3)C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)O3)C

Origin of Product

United States

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